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molecular formula C8H8N2O B055727 Pyrazolo[1,5-a]pyridin-3-ylmethanol CAS No. 117782-76-0

Pyrazolo[1,5-a]pyridin-3-ylmethanol

Cat. No. B055727
M. Wt: 148.16 g/mol
InChI Key: FYFIBJJWPQYJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353104B2

Procedure details

To the solution of pyrazolo[1,5-a]pyridin-3-ylmethanol (2) (50 mg, 0.338 mmol) in DCM (2 mL) was added PBr3 (36.58 mg, 0.135 mmol) at room temperature for 30 min. The reaction solution was used in the next step.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
36.58 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]2=[C:3]([CH2:10]O)[CH:2]=1.P(Br)(Br)[Br:13]>C(Cl)Cl>[Br:13][CH2:10][C:3]1[CH:2]=[N:1][N:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=12

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
N1=CC(=C2N1C=CC=C2)CO
Name
Quantity
36.58 mg
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrCC=1C=NN2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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